2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE
Description
This compound is a sulfanyl-linked acetamide derivative featuring a pyrimidine core substituted with an amino group and a benzenesulfonyl moiety. The acetamide group is further functionalized with a 3,4-dimethoxyphenyl substituent. Its molecular formula is C₂₁H₂₁N₅O₅S₂, with a molecular weight of 487.55 g/mol. The 3,4-dimethoxyphenyl group contributes electron-donating properties, which may facilitate π-π stacking or hydrogen bonding in receptor binding .
Its synthesis likely involves sequential functionalization of the pyrimidine ring, sulfonation, and coupling with the dimethoxyphenyl-acetamide moiety.
Properties
IUPAC Name |
2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S2/c1-28-15-9-8-13(10-16(15)29-2)23-18(25)12-30-20-22-11-17(19(21)24-20)31(26,27)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,23,25)(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYPUZLCHLGBMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE typically involves multiple steps. One common method includes the Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate, followed by conversion to the carboxylic acid intermediate through hydrogenation at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the synthesis of essential biomolecules . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
Key Observations:
- Heterocycle Impact : Pyrimidine-based compounds (target and ) may exhibit distinct binding modes compared to triazole analogs (), as pyrimidines offer larger planar surfaces for stacking interactions.
- Substituent Effects: Benzenesulfonyl vs. Dimethoxyphenyl vs. Sulfamoylphenyl (): The dimethoxy groups (target) increase lipophilicity, whereas the sulfamoyl group () improves solubility and hydrogen-bonding capacity . Fluorophenyl vs. Biphenylyl (): Fluorine substituents () enhance electronegativity and bioavailability, while biphenylyl groups () may improve target affinity through extended aromatic interactions .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s logP is estimated to be higher than sulfamoylphenyl analogs (e.g., ) due to the dimethoxy group.
- Solubility : Thiophenesulfonyl () and sulfamoylphenyl () derivatives likely exhibit better aqueous solubility than the target compound.
- Metabolic Stability : The benzenesulfonyl group (target) may resist oxidative metabolism compared to pyridinyl () or alkylphenyl () substituents.
Biological Activity
The compound 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide, identified by its CAS number 2097910-42-2, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, mechanisms of action, and therapeutic implications of this compound based on diverse scientific literature.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine ring, an amino group, a benzenesulfonyl moiety, and an acetamide functional group. The molecular formula is , with a molecular weight of 396.5 g/mol. Its structural representation is as follows:
Synthesis
The synthesis of 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. Key steps include the formation of the pyrimidine derivative followed by nucleophilic substitution reactions to incorporate the sulfonyl and acetamide groups. Reaction conditions are optimized to enhance yield and purity.
Antitumor Activity
Recent studies have investigated the antitumor potential of this compound against various human cancer cell lines. The National Cancer Institute (NCI) has conducted screenings revealing significant cytotoxic effects on several neoplastic diseases. Notably, compounds with similar structures have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Inhibition of cell proliferation |
| MCF-7 (Breast Cancer) | 8.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism, such as protein kinases and DNA polymerases.
- Receptor Modulation : It can act as an antagonist or agonist at various cellular receptors, influencing signaling pathways that regulate cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress within cancer cells can lead to increased apoptosis.
Case Studies
A notable study published in MDPI evaluated the compound's efficacy in vitro against a panel of 60 human tumor cell lines derived from nine different cancers. The findings indicated a broad spectrum of activity, particularly against breast and lung cancer cell lines, which exhibited lower IC50 values compared to other tested lines .
Another investigation focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the benzenesulfonyl group significantly impacted biological activity. This underscores the importance of structural optimization in drug development .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and how can purity be ensured?
- Methodology :
- Stepwise synthesis : Begin with coupling sulfonyl-containing pyrimidine precursors with thiol-acetamide intermediates. Halogenated intermediates (e.g., chloro-pyrimidines) are reacted with sulfur-containing reagents like thiourea or thiols under reflux conditions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol or acetonitrile to achieve >95% purity. Confirm purity via HPLC with a C18 column (acetonitrile/water mobile phase) .
- Critical parameters : Maintain anhydrous conditions for sulfanyl group incorporation and monitor reaction progress with TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) .
Q. How is structural characterization performed to confirm the compound’s integrity?
- Analytical workflow :
NMR : Use -NMR (DMSO-d6) to verify aromatic protons (δ 6.8–8.1 ppm), sulfonyl groups (no direct proton signals), and methoxy groups (δ 3.7–3.9 ppm). -NMR confirms carbonyl (C=O, ~168 ppm) and pyrimidine ring carbons .
IR spectroscopy : Identify sulfonyl (S=O stretch at 1150–1300 cm) and amide (N–H bend at 1550–1650 cm) functional groups .
Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H] at m/z 515.12) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Strategies :
- Solvent selection : Replace THF with DMF to enhance solubility of aromatic intermediates, reducing side-product formation .
- Catalyst screening : Test Pd(OAc) vs. CuI for Ullmann-type coupling reactions; CuI reduces reaction time by 30% but requires strict oxygen exclusion .
- Temperature control : Use microwave-assisted synthesis (80°C, 30 min) for sulfanyl-acetamide coupling, achieving 85% yield vs. 60% with conventional heating .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values in enzyme inhibition assays)?
- Troubleshooting approach :
Assay standardization : Validate enzyme source (e.g., recombinant vs. tissue-extracted kinases) and buffer conditions (pH 7.4, 1 mM DTT) to minimize variability .
Solubility correction : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation. Measure solubility via nephelometry in PBS .
Data normalization : Use positive controls (e.g., staurosporine for kinase assays) and report IC50 values as mean ± SEM from triplicate runs .
Q. What computational methods predict the compound’s interaction with biological targets?
- Protocol :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase, PDB ID: 1M17). Focus on sulfonyl and pyrimidine moieties as key binding motifs .
- MD simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds (<3.5 Å) and binding free energy (MM-PBSA method) .
- SAR analysis : Compare with analogs (e.g., methyl vs. methoxy substituents) to identify critical functional groups for activity .
Q. How can researchers design analogs to improve pharmacokinetic properties (e.g., bioavailability)?
- Design principles :
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to reduce logP from 3.5 to 2.0, enhancing aqueous solubility. Use ClogP software for predictions .
- Metabolic stability : Replace the 3,4-dimethoxyphenyl group with fluorinated analogs to block CYP450-mediated demethylation. Test in liver microsome assays .
- Prodrug strategies : Synthesize phosphate esters of the acetamide group for improved intestinal absorption .
Data Contradiction Analysis
Q. How to address discrepancies in reported cytotoxicity profiles across cell lines?
- Experimental design :
- Cell line authentication : Use STR profiling to confirm identity (e.g., HeLa vs. MCF-7). Test in ≥3 cell lines with distinct genetic backgrounds .
- Dose-response validation : Perform 72-hour MTT assays with 10-point dilution series (1 nM–100 µM). Calculate Hill slopes to assess assay robustness .
- Mechanistic studies : Combine RNA-seq (post-treatment) and siRNA knockdown of putative targets to confirm on- vs. off-target effects .
Methodological Best Practices
- Spectroscopic cross-validation : Always correlate NMR, IR, and MS data to confirm structural assignments .
- Batch consistency : Document reaction parameters (e.g., stirring speed, inert gas flow rate) to ensure reproducibility in multi-gram syntheses .
- Ethical compliance : For biological studies, adhere to OECD guidelines for in vitro testing (e.g., OECD TG 439 for skin sensitization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
